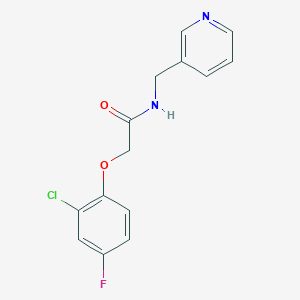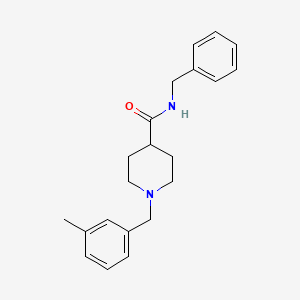![molecular formula C14H15N3S2 B4963741 N-phenyl-N'-[2-(2-pyridinylthio)ethyl]thiourea](/img/structure/B4963741.png)
N-phenyl-N'-[2-(2-pyridinylthio)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-N'-[2-(2-pyridinylthio)ethyl]thiourea, commonly known as PETT, is a chemical compound with potential applications in scientific research. PETT belongs to the class of thiourea compounds and is known for its ability to inhibit the activity of certain enzymes.
Mechanism of Action
PETT inhibits the activity of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. The binding of PETT to the enzyme is reversible, and the inhibition can be overcome by increasing the concentration of the substrate.
Biochemical and Physiological Effects:
PETT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Helicobacter pylori. PETT has also been shown to have anti-inflammatory effects, as it inhibits the activity of cyclooxygenase-2 (COX-2).
Advantages and Limitations for Lab Experiments
PETT has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of selectivity for certain enzymes. However, PETT also has some limitations. It can be toxic to cells at high concentrations, and its inhibition of enzymes can be overcome by increasing the concentration of the substrate.
Future Directions
There are several future directions for research on PETT. One area of interest is the development of PETT analogs with improved selectivity and potency. Another area of interest is the study of PETT's potential as an anti-cancer agent. Additionally, PETT's potential as an anti-inflammatory agent warrants further investigation.
Synthesis Methods
PETT can be synthesized by reacting N-phenylthiourea with 2-(2-pyridinylthio)ethylamine in the presence of a catalyst such as copper(II) acetate. The reaction yields PETT as a white crystalline solid, which can be purified by recrystallization.
Scientific Research Applications
PETT has been used in various scientific research studies due to its potential as an enzyme inhibitor. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and urease. PETT has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
1-phenyl-3-(2-pyridin-2-ylsulfanylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S2/c18-14(17-12-6-2-1-3-7-12)16-10-11-19-13-8-4-5-9-15-13/h1-9H,10-11H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUURYSDLVJLEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-methylphenyl)amino]-2-propanol}](/img/structure/B4963659.png)
![5-(4-methylphenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963669.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-3-bromobenzamide](/img/structure/B4963684.png)

![4-{[(4-ethylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B4963701.png)
![4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4963706.png)
![N-cyclopropyl-4-methoxy-2-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B4963709.png)

![3-[1-(3-chloro-4-fluorobenzoyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B4963723.png)
![4-[2-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4963730.png)
![sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate](/img/structure/B4963731.png)
![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4963734.png)
![N-benzyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4963756.png)
